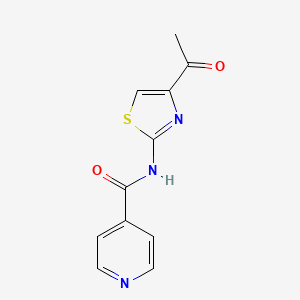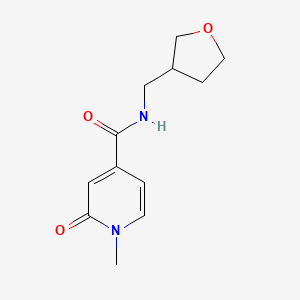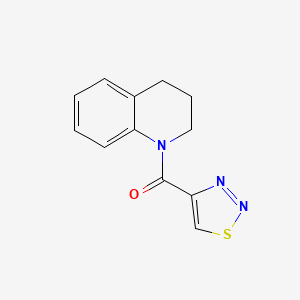
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, commonly known as ATC, is a chemical compound that has gained significant attention in the field of scientific research. ATC is a heterocyclic compound that contains a thiazole ring and a pyridine ring. It has various applications in the field of medicinal chemistry, including its use as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of ATC is not yet fully understood. However, it has been suggested that ATC exerts its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
ATC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATC has several advantages for use in lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of ATC, including its further optimization as a potential drug candidate, the development of novel synthetic methods for its preparation, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Métodos De Síntesis
ATC can be synthesized using various methods, including the reaction of 2-aminothiazole with acetic anhydride and 4-chloropyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst and a suitable solvent. The product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
ATC has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. ATC has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, ATC has been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-7(15)9-6-17-11(13-9)14-10(16)8-2-4-12-5-3-8/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLQKPOVEWROLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)


![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)



![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)

![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
